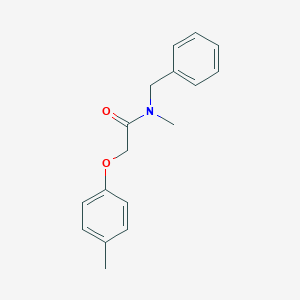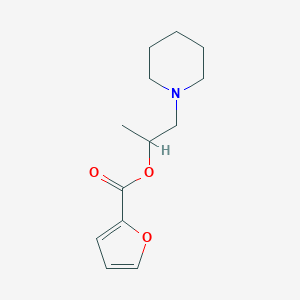
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide, also known as BMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMMPA is a member of the amide class of compounds and has a molecular weight of 295.4 g/mol.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This makes this compound a potential candidate for the development of new anticancer drugs. Another advantage of using this compound is its versatility, as it can be used as a building block for the synthesis of novel materials and nanoparticles. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is the exploration of its potential as a building block for the synthesis of novel materials and nanoparticles with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 4-methylphenol with benzyl chloride to form 4-methylbenzyl ether. The resulting compound is then reacted with N-methyl-2-chloroacetamide to form this compound. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide and a solvent such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a template for the synthesis of nanoparticles with controlled size and morphology.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-8-10-16(11-9-14)20-13-17(19)18(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
DFPWRWSTKBZPES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

